molecular formula C10H14ClNO3 B7982152 N-Me-D-Tyr-OH.HCl

N-Me-D-Tyr-OH.HCl

Cat. No.: B7982152
M. Wt: 231.67 g/mol
InChI Key: LIDVIUGMMFTRSD-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Tyrosine Hydrochloride typically involves the methylation of D-tyrosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-Tyrosine Hydrochloride may involve solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of the compound. The process involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino acids and a resin support. The final product is obtained through deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Tyrosine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of N-Methyl-D-Tyrosine Hydrochloride .

Mechanism of Action

The mechanism of action of N-Methyl-D-Tyrosine Hydrochloride involves its binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis, thereby preventing bacterial growth and proliferation . The molecular targets include the ribosomal RNA and associated proteins within the 50S subunit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-D-Tyrosine Hydrochloride is unique due to its specific methylation and its ability to inhibit bacterial growth by targeting the 50S ribosomal subunit. This makes it a valuable compound in antibiotic research and pharmaceutical testing .

Properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDVIUGMMFTRSD-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=C(C=C1)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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